3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate
Description
This compound, systematically named 3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate, is a trisodium salt (IUPAC name: Trisodium 3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate) with the molecular formula C₂₀H₁₁N₂Na₃O₁₀S₃ and a molecular weight of 604.47 g/mol . Commonly known as Amaranth (Food Red 10), it is a synthetic azo dye characterized by two naphthalene rings linked via an azo (–N=N–) group, with hydroxyl (–OH) and sulfonate (–SO₃⁻) substituents enhancing water solubility and chromogenic properties . It is primarily used as a food colorant (E123) and in textile dyeing due to its stability in acidic conditions and vibrant red hue .
Properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O11S3/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZMAXMJTAFVLL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N2O11S3-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-hydroxy-4-sulfonatonaphthalen-1-amine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions in controlled environments to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of reagents and waste treatment protocols .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) leads to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cell structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Table 1: Comparative Overview of Selected Sulfonated Azo Dyes
Structural and Functional Differences
Sulfonation and Solubility :
- Amaranth and Reactive Blue 194 feature multiple sulfonate groups (–SO₃⁻), enhancing water solubility critical for dye applications. Reactive Blue 194’s six sulfonate groups confer exceptional solubility but reduce affinity for hydrophobic fabrics compared to Amaranth’s three groups .
- Acid Red 1 and Ponceau 3R have fewer sulfonates, relying on phenyl/trimethylphenyl groups for hydrophobic interactions in textile dyeing .
Azo Linkage Variations :
- Amaranth’s azo bond connects two naphthalene rings, while Acid Red 1 links naphthalene to a benzene ring. Thorin incorporates an arsenic acid group , enabling chelation with metals like lithium in analytical chemistry .
Toxicity and Regulatory Status: Amaranth is classified as IARC Group 3 (non-carcinogenic) but faces restrictions in some regions due to hypersensitivity risks . Thorin’s arsenic content raises toxicity concerns, limiting its use outside analytical contexts .
Biological Activity
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate, commonly known as a sulfonated azo compound, is a member of the azo dye family. These compounds are characterized by their vivid colors and are widely used in various industries, including textiles and food. However, their biological activity, particularly regarding toxicity and environmental impact, has garnered significant attention in recent research.
- Molecular Formula : C21H14N2O7S
- Molecular Weight : 438.41 g/mol
- CAS Number : 3737-95-9
Biological Activity Overview
The biological activity of sulfonated azo compounds like this compound can be categorized into several key areas:
-
Toxicological Effects
- Mutagenicity : Studies have indicated that azo dyes can undergo metabolic reduction, resulting in the formation of aromatic amines, which are known mutagens. This can lead to DNA damage and potentially carcinogenic outcomes in human cells .
- Allergenic Potential : Exposure to azo dyes has been linked to allergic reactions in sensitive individuals. The degradation products of these dyes may contribute to skin sensitization and other allergic responses .
-
Environmental Impact
- Biodegradation : Certain bacteria, particularly from the Streptomyces genus, have shown potential in degrading azo dyes through enzymatic processes. These microorganisms produce enzymes such as laccases and azo reductases that cleave the azo bond, facilitating the breakdown of these compounds into less harmful substances .
- Ecotoxicity : The presence of azo dyes in wastewater poses risks to aquatic ecosystems. Studies have demonstrated that these compounds can disrupt microbial communities and affect the diversity of aquatic organisms .
- Pharmacological Activity
Case Study 1: Azo Dye Degradation by Streptomyces
A systematic review investigated the efficacy of Streptomyces species in degrading various azo dyes, including those similar to this compound. The study highlighted that specific strains could effectively reduce dye concentration by over 80% within a week under optimal conditions. The degradation pathways involved oxidative cleavage followed by mineralization into non-toxic end products .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted on various sulfonated azo compounds, revealing that prolonged exposure could lead to significant cellular damage in liver cells. The study utilized both in vitro and in vivo models to demonstrate the potential for these compounds to induce oxidative stress and inflammation .
Data Table: Comparison of Biological Activities
| Compound Name | Molecular Weight | Mutagenicity | Allergenic Potential | Biodegradation Efficiency |
|---|---|---|---|---|
| This compound | 438.41 g/mol | Yes | Moderate | High |
| Reactive Yellow 14 | 394.4 g/mol | Yes | High | Moderate |
| Congo Red | 696.68 g/mol | Yes | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
